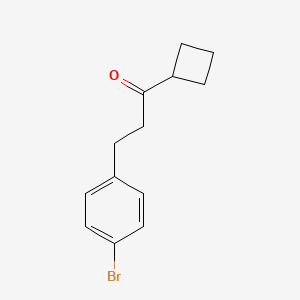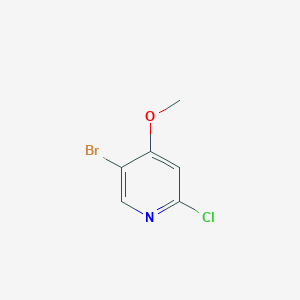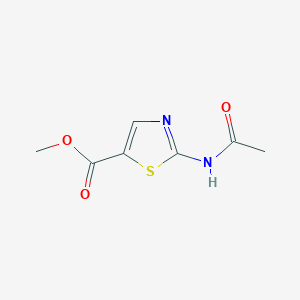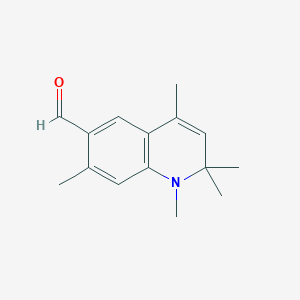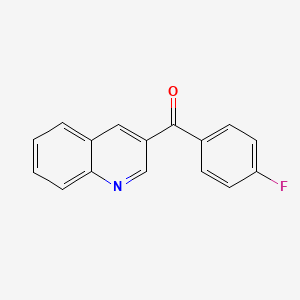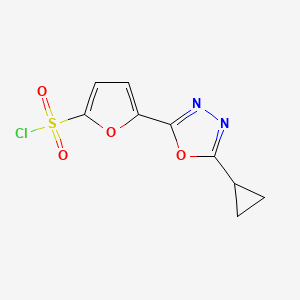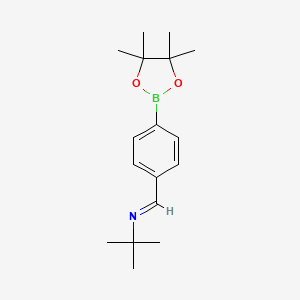
4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester
Übersicht
Beschreibung
“4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester” is a chemical compound used in scientific research. It has diverse applications, ranging from drug synthesis to catalysis, owing to its unique properties. The molecular formula of this compound is C17H26BNO2 .
Synthesis Analysis
While specific synthesis methods for “4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester” were not found, boronic esters like this one are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . Protodeboronation of boronic esters is an area of ongoing research .Chemical Reactions Analysis
Boronic esters, including “4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester”, are used in the Suzuki–Miyaura cross-coupling reaction due to their low toxicity and unique reactivity . They can also be used in protodeboronation .Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation
4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester: is utilized in catalytic protodeboronation processes. This method allows for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The process has been applied to complex molecules such as methoxy protected (−)-Δ8-THC and cholesterol, showcasing its versatility.
Stereospecific Functionalizations
The compound plays a crucial role in stereospecific functionalizations and transformations of secondary and tertiary boronic esters. These transformations are critical for retaining high enantioenrichment from the starting material and lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centers .
Suzuki–Miyaura Coupling
One of the most prominent applications of boronic esters is in Suzuki–Miyaura coupling reactions4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester can be used as a substrate in these reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals .
Synthesis of Sulfinamide Derivatives
This boronic ester is also employed in the synthesis of sulfinamide derivatives. By reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate, it can be used to create a variety of sulfinamide compounds, which have applications in medicinal chemistry .
Radical-Polar Crossover Reactions
The stability and reactivity of 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester make it suitable for radical-polar crossover reactions. These reactions are used to create complex molecular architectures that are otherwise challenging to synthesize .
Homologations and Conjunctive Cross Couplings
The boronic ester moiety of the compound is valuable in homologations and conjunctive cross couplings. These reactions are essential for extending carbon chains and creating new carbon-carbon bonds in organic molecules .
Asymmetric Synthesis
Due to its ability to form highly enantioenriched boronic esters, 4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester is significant in asymmetric synthesis. It provides access to a broad array of diverse molecules with high enantioselectivity .
Air and Moisture Stability Studies
The compound’s enhanced stability compared to other organoboranes makes it an excellent subject for studies related to air and moisture stability in organoboron chemistry. This research is crucial for the practical application and handling of boronic esters .
Eigenschaften
IUPAC Name |
N-tert-butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2/c1-15(2,3)19-12-13-8-10-14(11-9-13)18-20-16(4,5)17(6,7)21-18/h8-12H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUHECHOAUPUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675348 | |
| Record name | (E)-N-tert-Butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyliminomethyl)benzeneboronic acid pinacol ester | |
CAS RN |
1218790-47-6 | |
| Record name | 2-Methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylene]-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-N-tert-Butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(t-Butyl)iminomethyl phenyl boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1522666.png)
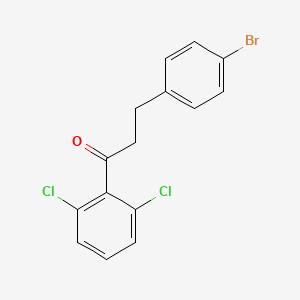


![5'-Bromo-3-methyl-[2,2']bipyridinyl](/img/structure/B1522676.png)

